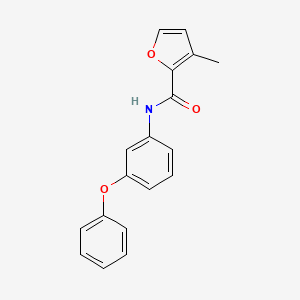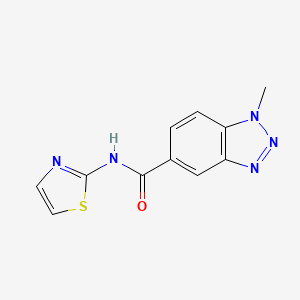![molecular formula C17H16N2O3 B5875101 N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide](/img/structure/B5875101.png)
N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide, also known as JNJ-42165279, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of endocannabinoids in the body, which play a role in pain regulation and inflammation. By inhibiting FAAH, JNJ-42165279 can increase the levels of endocannabinoids, leading to potential therapeutic benefits.
Mecanismo De Acción
N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide can increase the levels of these endocannabinoids, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide has been shown to increase endocannabinoid levels in the body, which can have a variety of effects on pain and inflammation. Endocannabinoids are known to play a role in pain regulation, and increasing their levels can lead to reduced pain behavior in preclinical models. Endocannabinoids are also known to have anti-inflammatory effects, and increasing their levels can lead to reduced inflammation in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide is its specificity for FAAH, which can lead to more targeted effects on endocannabinoid levels compared to other compounds that may have off-target effects. One limitation of N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide is its potential for toxicity, as inhibition of FAAH can lead to increased levels of other fatty acid amides that may have negative effects on the body.
Direcciones Futuras
Future research on N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide could focus on its potential therapeutic effects in other disease states beyond pain and inflammation. Endocannabinoids have been implicated in a variety of physiological processes, including mood regulation and appetite control, and N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide could have potential applications in these areas. Additionally, further research could explore the safety and toxicity profile of N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide has been described in a patent application by Janssen Pharmaceutica. The method involves the reaction of 4-nitrobenzoic acid with 1-methylcyclopropylamine to form the corresponding amide. This amide is then reacted with 2-bromoaniline to yield N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide has been studied in preclinical models for its potential therapeutic effects in pain and inflammation. In a rat model of neuropathic pain, N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide was found to reduce pain behavior and increase endocannabinoid levels in the spinal cord. In a mouse model of acute inflammation, N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide was found to reduce paw swelling and increase endocannabinoid levels in the paw tissue.
Propiedades
IUPAC Name |
N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-17(10-11-17)14-4-2-3-5-15(14)18-16(20)12-6-8-13(9-7-12)19(21)22/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJNLQTWGOCIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate](/img/structure/B5875029.png)


![1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5875043.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5875048.png)

![N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5875063.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)

![2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5875133.png)
![5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5875140.png)